molecular formula C20H26N2O B11364525 N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide CAS No. 939766-93-5

N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide

Cat. No.: B11364525
CAS No.: 939766-93-5
M. Wt: 310.4 g/mol
InChI Key: ZLVHUICRPQDDPU-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a dimethylamino group, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. The naphthalene carboxamide moiety is then attached through a series of reactions that may include amide bond formation and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: Shares the cyclohexyl and dimethylamino groups but lacks the naphthalene carboxamide moiety.

    Naphthalene-1-carboxamide: Contains the naphthalene carboxamide structure but lacks the cyclohexyl and dimethylamino groups.

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

939766-93-5

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H26N2O/c1-22(2)20(13-6-3-7-14-20)15-21-19(23)18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,21,23)

InChI Key

ZLVHUICRPQDDPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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